molecular formula C13H13NO B2784032 N-[1-(2-Naphthalenyl)ethyl]formamide CAS No. 273384-77-3

N-[1-(2-Naphthalenyl)ethyl]formamide

Cat. No.: B2784032
CAS No.: 273384-77-3
M. Wt: 199.253
InChI Key: UAKUACVJZBWEFO-UHFFFAOYSA-N
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Description

N-[1-(2-Naphthalenyl)ethyl]formamide is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Naphthalenyl)ethyl]formamide typically involves the reaction of 2-naphthyl ethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Naphthalenyl)ethyl]formamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl carboxylic acids, while reduction can produce naphthyl ethylamines .

Scientific Research Applications

N-[1-(2-Naphthalenyl)ethyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Naphthalenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The naphthyl ring can also interact with hydrophobic regions of proteins and other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Naphthalenyl)ethyl]formamide is unique due to the presence of both the naphthyl ring and the formamide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions that are not possible with simpler naphthalene derivatives .

Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKUACVJZBWEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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